molecular formula C10H12N2O2 B015987 3-(4-Formylaminobutyryl)pyridine CAS No. 887355-56-8

3-(4-Formylaminobutyryl)pyridine

Cat. No. B015987
M. Wt: 192.21 g/mol
InChI Key: VBBSCQOGXSQFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Formylaminobutyryl)pyridine involves innovative techniques and reactions. For instance, the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been disclosed for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines, showcasing a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Moreover, the reaction between N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent under classical conditions has been used to synthesize formylated chlorothieno[2,3-b]pyridine derivatives (Abdelwahab, Hanna, & Kirsch, 2017).

Molecular Structure Analysis

Research on the molecular structure of compounds related to 3-(4-Formylaminobutyryl)pyridine highlights the importance of X-ray crystallography and theoretical calculations. The crystal and molecular structure of hydrogen-bonded dimers derived from 3,4-diaminopyridine provides insight into the molecular architecture and potential reactivity of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Formylaminobutyryl)pyridine derivatives demonstrate a broad scope of reactivity and applications. For example, the Cu-catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO under oxidative conditions illustrates the compound's ability to participate in direct functionalization reactions, producing structurally sophisticated derivatives (Cao, Lei, Li, Chen, Liu, Cai, Qiu, & Tan, 2015).

Physical Properties Analysis

The physical properties, such as torsional potentials and vibrational spectra of formyl pyridines, have been studied using density functional theory (DFT) methods. These studies provide insights into the conformations, electronic structure, and potential energy surfaces of these molecules, essential for understanding their reactivity and interactions with other molecules (Umar, 2009).

Scientific Research Applications

Pyridine Derivatives in Drug Synthesis

3-(4-Formylaminobutyryl)pyridine, as part of the pyridine family, plays a significant role in the synthesis of potential anticancer agents, particularly imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines (Temple et al., 1987). These compounds are noted for their mitotic inhibition properties and antitumor activity, suggesting a potential application in cancer therapeutics.

Chemical Transformations

In the realm of organic chemistry, 3-(4-Formylaminobutyryl)pyridine is involved in complex chemical transformations. For instance, its treatment with a mixture of concentrated nitric and sulfuric acids leads to the formation of 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide, a compound with potential applications in various chemical processes (Yutilov & Smolyar, 2004).

Methodologies in Pyridine Synthesis

Advanced methodologies in pyridine synthesis utilize derivatives like 3-(4-Formylaminobutyryl)pyridine. The Aryne Distortion Model, for example, provides a means to access di- and tri-substituted pyridines using 3,4-pyridyne intermediates, highlighting its role in creating medicinally relevant pyridine derivatives (Goetz & Garg, 2012).

Environmental Applications

In environmental science, research on the degradation mechanisms of pyridine derivatives in drinking water has been conducted. This includes the study of pyridine's removal from water using dielectric barrier discharge systems, indicating the compound's relevance in water purification technologies (Li et al., 2017).

Fundamental Research

Fundamental research into the properties of pyridine derivatives, including 3-(4-Formylaminobutyryl)pyridine, is ongoing. Studies like the density functional theory calculations of internal rotations and vibrational spectra of formyl pyridines contribute to a deeper understanding of their molecular behavior (Umar, 2009).

properties

IUPAC Name

N-(4-oxo-4-pyridin-3-ylbutyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-12-6-2-4-10(14)9-3-1-5-11-7-9/h1,3,5,7-8H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBSCQOGXSQFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395012
Record name 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Formylaminobutyryl)pyridine

CAS RN

887355-56-8
Record name 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Formylaminobutyryl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Formylaminobutyryl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(4-Formylaminobutyryl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4-Formylaminobutyryl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(4-Formylaminobutyryl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(4-Formylaminobutyryl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.